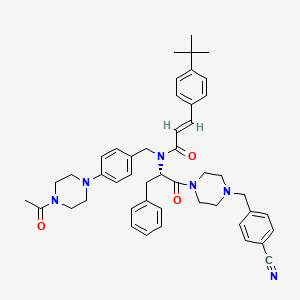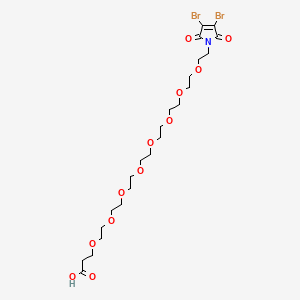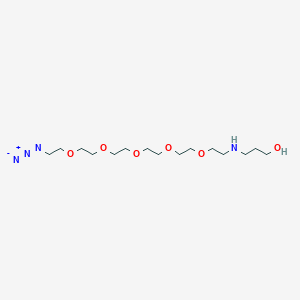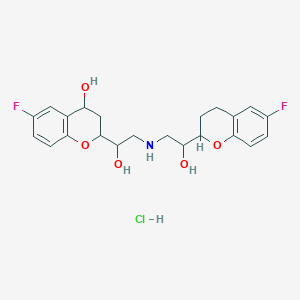
anle145c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
anle145c is a novel inhibitor of hIAPP-induced death of INS-1E cells, preventing hIAPP fibril formation in solution, and converting preformed hIAPP fibrils into non-toxic oligomers.
Aplicaciones Científicas De Investigación
Inhibition of Amyloid Formation in Type 2 Diabetes
Anle145c, a small molecule inhibitor, has been studied for its potential in inhibiting amyloid formation, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Researchers found that this compound could efficiently inhibit the cytotoxicity and aggregation properties of human islet amyloid polypeptide (hIAPP), a significant factor in T2DM. The inhibitor was shown to produce non-toxic oligomers of about 10 nm in size, irrespective of the initial aggregation state of hIAPP. This action suggests that this compound acts as a thermodynamic sink, stabilizing these oligomers and preventing the formation of cytotoxic fibrils. These findings indicate that this compound is a promising candidate for T2DM treatment by preventing amyloid formation (Saravanan et al., 2019).
Different Modes of Action in Presence and Absence of Membranes
Further research on this compound's interaction with IAPP highlighted its unique modes of action in different environments. In studies involving model membranes, it was discovered that this compound inhibits IAPP fibril growth and reduces membrane damage caused by IAPP, both crucial factors in the progression of T2DM. Notably, this compound exhibits strong membrane interaction, showing a different mode of inhibition in the presence of membranes compared to its absence. This suggests that this compound interacts with various IAPP species, depending on the presence or absence of cell membranes, offering a nuanced approach to inhibiting amyloid formation in T2DM (Saravanan et al., 2015).
Propiedades
Fórmula molecular |
C15H10Br2N2O3 |
|---|---|
Peso molecular |
426.064 |
Nombre IUPAC |
5-(5-(3,5-Dibromophenyl)-1H-pyrazol-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C15H10Br2N2O3/c16-9-1-7(2-10(17)5-9)11-6-12(19-18-11)8-3-13(20)15(22)14(21)4-8/h1-6,20-22H,(H,18,19) |
Clave InChI |
QWHYEUWPERHBTR-UHFFFAOYSA-N |
SMILES |
OC1=CC(C2=NNC(C3=CC(Br)=CC(Br)=C3)=C2)=CC(O)=C1O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
anle145c; anle-145c; anle 145c |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)


![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)


